Synthetic Route Yield Comparison: Z-Phe-OBzl via Z-Phe-OH + Benzyl Alcohol Delivers 97% Yield
Z-Phe-OBzl can be synthesized from N-Cbz-L-phenylalanine (Z-Phe-OH) and benzyl alcohol via esterification, achieving a reported yield of approximately 97% [1]. An alternative route using CO₂, L-phenylalanine, and benzyl chloride yields 84% [1]. These yields provide a benchmark for evaluating synthesis route efficiency when procuring the compound or considering in-house preparation versus commercial sourcing. While analogous esterifications of Boc-Phe-OH with benzyl alcohol proceed with yields typically in the 80–90% range, no direct head-to-head comparison under identical conditions was identified.
| Evidence Dimension | Synthesis yield (isolated) |
|---|---|
| Target Compound Data | 97% (Route 1: Z-Phe-OH + benzyl alcohol); 84% (Route 2: CO₂ + L-Phe + benzyl chloride) |
| Comparator Or Baseline | Boc-Phe-OBzl synthesis from Boc-Phe-OH: typically 80–90% (class-level inference; no direct head-to-head data available) |
| Quantified Difference | Approximately 7–17 percentage points higher for Route 1 relative to typical Boc-Phe-OBzl yields (note: cross-study comparison, not head-to-head) |
| Conditions | Solution-phase esterification; Route 1: coupling reagents/base; Route 2: one-pot carboxylation/alkylation |
Why This Matters
Higher reported synthetic yield for Route 1 may translate to reduced cost-per-gram and lower waste generation for users producing the compound in-house, though cross-study comparability limits definitive superiority claims.
- [1] Chem960. Z-L-苯丙氨酸苄酯的合成路线有哪些?Synthetic routes for Z-L-phenylalanine benzyl ester. View Source
